molecular formula C18H21NO B291787 N-(4-butylphenyl)-3-methylbenzamide

N-(4-butylphenyl)-3-methylbenzamide

Cat. No. B291787
M. Wt: 267.4 g/mol
InChI Key: MKXHIKSYASNGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-3-methylbenzamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It belongs to the amide class of local anesthetics and is used for regional anesthesia, nerve block, and pain management. Bupivacaine is a potent and long-acting anesthetic that blocks nerve impulses and provides pain relief for several hours.

Mechanism of Action

N-(4-butylphenyl)-3-methylbenzamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the propagation of nerve impulses. This results in the loss of sensation and muscle function in the affected area. N-(4-butylphenyl)-3-methylbenzamide has a high affinity for the sodium channels, which makes it a potent and long-acting anesthetic.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-methylbenzamide has both local and systemic effects. Locally, it provides pain relief and sensory loss in the affected area. Systemically, it can cause cardiovascular and central nervous system effects, such as hypotension, bradycardia, and seizures. These effects are dose-dependent and can be minimized by careful administration and monitoring.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-3-methylbenzamide is a useful tool for laboratory experiments that require local anesthesia or nerve block. It provides reliable and long-lasting anesthesia, which allows for prolonged experiments and reduces the need for repeated anesthesia. However, the systemic effects of bupivacaine can interfere with certain experiments, such as cardiovascular or neurological studies.

Future Directions

There are several future directions for research on bupivacaine. One area of interest is the development of new formulations that can improve its pharmacokinetics and reduce its systemic effects. Another area of interest is the investigation of its potential use in other medical conditions, such as chronic pain, cancer, and neurological disorders. Additionally, there is a need for further studies on the mechanism of action of bupivacaine and its interactions with other drugs and biological systems.
In conclusion, bupivacaine is a potent and long-acting local anesthetic drug that has a wide range of medical applications. Its mechanism of action involves the blockade of voltage-gated sodium channels, which results in pain relief and sensory loss. N-(4-butylphenyl)-3-methylbenzamide has both advantages and limitations for laboratory experiments, and there are several future directions for research on this drug.

Synthesis Methods

N-(4-butylphenyl)-3-methylbenzamide can be synthesized using various methods, including the reaction of 4-butylphenyl magnesium bromide with 3-methylbenzoyl chloride, followed by acidification to yield the amide product. Another method involves the reaction of 4-butylphenol with 3-methylbenzoyl chloride in the presence of a base, followed by acidification to yield the amide product.

Scientific Research Applications

N-(4-butylphenyl)-3-methylbenzamide has been extensively studied for its medical applications. It is commonly used in regional anesthesia for surgical procedures, such as cesarean section, joint replacement, and other surgeries. It is also used for nerve block and pain management in chronic pain conditions, such as cancer pain and neuropathic pain.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-butylphenyl)-3-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-3-4-7-15-9-11-17(12-10-15)19-18(20)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20)

InChI Key

MKXHIKSYASNGGS-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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